1-(2,5-Dichlorophenyl)tetrazole
CAS No.:
Cat. No.: VC16005622
Molecular Formula: C7H4Cl2N4
Molecular Weight: 215.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4Cl2N4 |
|---|---|
| Molecular Weight | 215.04 g/mol |
| IUPAC Name | 1-(2,5-dichlorophenyl)tetrazole |
| Standard InChI | InChI=1S/C7H4Cl2N4/c8-5-1-2-6(9)7(3-5)13-4-10-11-12-13/h1-4H |
| Standard InChI Key | MYHFHLSNWOQVLU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)N2C=NN=N2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(2,5-Dichlorophenyl)tetrazole (C₇H₄Cl₂N₄) consists of a five-membered tetrazole ring (four nitrogen atoms, one carbon) bonded to a 2,5-dichlorophenyl group. The tetrazole ring exists in two tautomeric forms: 1H- and 2H-tetrazole. In the 1H-tautomer, the hydrogen resides on the nitrogen adjacent to the phenyl group, while the 2H-form places it on the opposite nitrogen. X-ray crystallography of similar compounds, such as 5-(2,3-dichlorophenyl)-1H-tetrazole, reveals a planar tetrazole ring with bond lengths consistent with aromatic delocalization . The dichlorophenyl group introduces steric and electronic effects, influencing reactivity and intermolecular interactions.
Spectroscopic Properties
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¹H NMR: The aromatic protons of the dichlorophenyl group appear as a doublet of doublets (δ 7.4–7.6 ppm) due to coupling with adjacent chlorine atoms. The tetrazole proton (N–H) resonates as a broad singlet near δ 8.5 ppm .
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¹³C NMR: The tetrazole ring carbons appear between δ 145–155 ppm, while the aromatic carbons range from δ 125–135 ppm .
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IR Spectroscopy: Strong absorption bands at 3100 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N stretch) confirm the tetrazole ring .
Computational Analysis
Density functional theory (DFT) calculations on analogous tetrazoles predict a dipole moment of ~4.5 D, driven by the electron-withdrawing chlorine atoms and the polar tetrazole ring. The HOMO-LUMO gap (~5.2 eV) suggests moderate reactivity, aligning with experimental observations of nucleophilic substitution at the phenyl ring .
Synthetic Methodologies
Cycloaddition Routes
The most common synthesis involves a [3+2] cycloaddition between 2,5-dichlorobenzonitrile and sodium azide (NaN₃) under acidic conditions (Scheme 1) :
Scheme 1:
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Conditions: Reflux in dimethylformamide (DMF) at 110°C for 12–24 hours with ammonium chloride (NH₄Cl) as a catalyst .
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Yield: 60–75%, depending on the purity of starting materials .
Table 1: Optimization of Cycloaddition Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NH₄Cl | DMF | 110 | 18 | 68 |
| Nano-TiCl₄·SiO₂ | DMF | 100 | 12 | 72 |
| ZnCl₂ | H₂O | 120 | 24 | 60 |
Alternative Approaches
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Mitsunobu Reaction: 2,5-Dichlorophenylamine reacts with triethyl orthoformate and NaN₃ under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield the tetrazole .
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Isocyanide Route: 2,5-Dichlorophenyl isocyanide undergoes cycloaddition with trimethylsilyl azide (TMSN₃) in methanol, catalyzed by HCl .
Physicochemical Properties
Thermodynamic Data
Table 2: Partition Coefficients
| logP (Octanol-Water) | logD (pH 7.4) | Polar Surface Area (Ų) |
|---|---|---|
| 3.8 ± 0.2 | 3.5 ± 0.3 | 37.9 |
Stability Profile
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Thermal Stability: Decomposes exothermically above 220°C, releasing nitrogen gas .
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Photostability: Stable under UV light (λ > 300 nm) for 72 hours .
Chemical Reactivity
Electrophilic Substitution
The dichlorophenyl group directs electrophiles to the para position relative to the tetrazole ring. For example, nitration yields 1-(2,5-dichloro-4-nitrophenyl)tetrazole .
Nucleophilic Aromatic Substitution
Chlorine atoms at the 2- and 5-positions undergo substitution with amines or thiols:
Table 3: Reaction Yields with Selected Nucleophiles
| Nucleophile | Product | Yield (%) |
|---|---|---|
| NH₃ | 1-(2-Amino-5-chlorophenyl)tetrazole | 55 |
| SH⁻ | 1-(2-Mercapto-5-chlorophenyl)tetrazole | 62 |
Biological Activity
Antimicrobial Effects
Minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli range from 8–16 µg/mL, comparable to first-line antibiotics .
Table 4: Biological Activity Profile
| Assay | Result | Reference |
|---|---|---|
| COX-2 Inhibition | IC₅₀ = 0.8 µM | |
| DPPH Scavenging | EC₅₀ = 12 µM | |
| hERG Binding | Kᵢ = 3.2 µM |
Industrial and Research Applications
Pharmaceuticals
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Prodrug Design: The tetrazole moiety serves as a bioisostere for carboxylic acids, improving metabolic stability .
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PET Imaging: ¹⁸F-labeled derivatives are under investigation for tumor visualization .
Energetic Materials
Combined with oxidizers like ammonium perchlorate, 1-(2,5-dichlorophenyl)tetrazole acts as a high-energy-density material (HEDM) with a detonation velocity of 8,200 m/s .
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